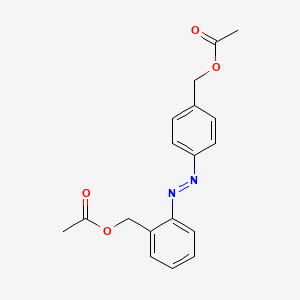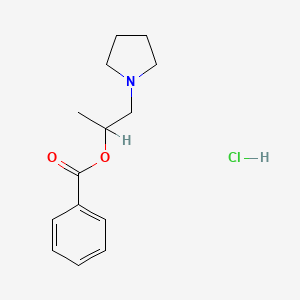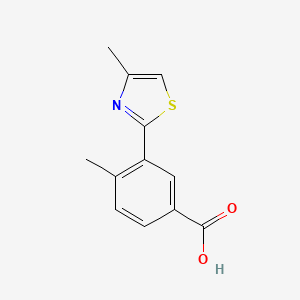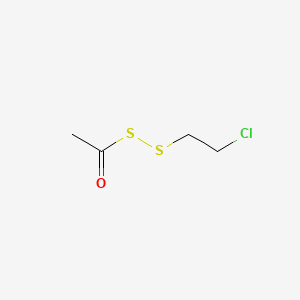
Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester is a specialized organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a peroxyacetic acid group, a dithio linkage, and an S-(2-chloroethyl) ester moiety. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peroxyacetic acid, dithio-, S-(2-chloroethyl) ester typically involves the reaction of peroxyacetic acid with a dithio compound and an S-(2-chloroethyl) ester precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include sulfuric acid as a catalyst and hydrogen peroxide as an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process often includes steps such as purification and stabilization to ensure the compound’s quality and stability for commercial use .
Chemical Reactions Analysis
Types of Reactions
Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in industrial processes for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of peroxyacetic acid, dithio-, S-(2-chloroethyl) ester involves its reactivity with various molecular targets. The peroxyacetic acid group can participate in oxidation reactions, while the dithio linkage and S-(2-chloroethyl) ester moiety can undergo nucleophilic substitution and other reactions. These interactions lead to the formation of different products and pathways, contributing to the compound’s overall reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to peroxyacetic acid, dithio-, S-(2-chloroethyl) ester include:
Peracetic acid: Known for its strong oxidizing properties and use in disinfection and sterilization.
Dithioesters: Compounds with similar dithio linkages used in various chemical reactions.
S-(2-chloroethyl) esters: Compounds with similar ester groups used in organic synthesis.
Uniqueness
What sets this compound apart is its combination of a peroxyacetic acid group, a dithio linkage, and an S-(2-chloroethyl) ester moiety. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
31172-00-6 |
|---|---|
Molecular Formula |
C4H7ClOS2 |
Molecular Weight |
170.7 g/mol |
IUPAC Name |
S-(2-chloroethylsulfanyl) ethanethioate |
InChI |
InChI=1S/C4H7ClOS2/c1-4(6)8-7-3-2-5/h2-3H2,1H3 |
InChI Key |
ZUUYJRVRXHTUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


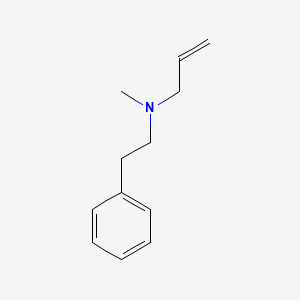
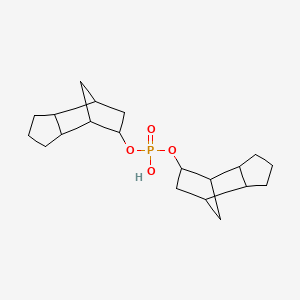
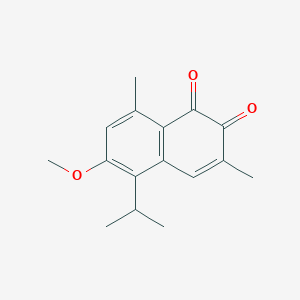
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
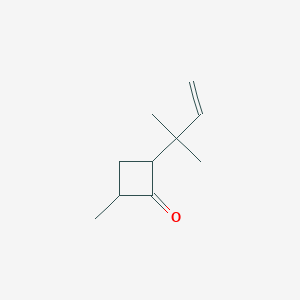
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
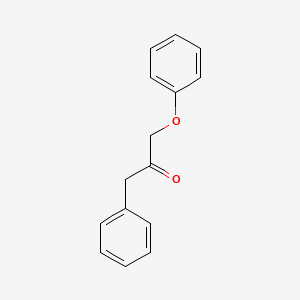
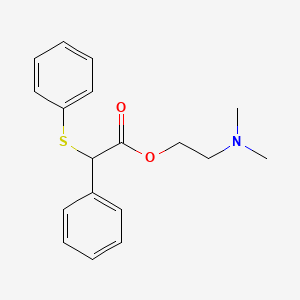
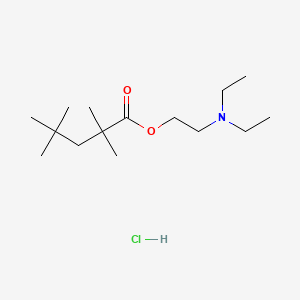
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
